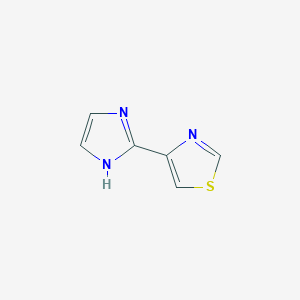![molecular formula C14H18N2 B13795574 2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole](/img/structure/B13795574.png)
2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole is a heterocyclic compound belonging to the class of beta-carbolines. This compound is of significant interest due to its potential pharmacological properties and its structural similarity to other biologically active indole derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with suitable alkylating agents, followed by cyclization under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the indole nitrogen and the propyl side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include quinoline derivatives from oxidation, more saturated indole derivatives from reduction, and various substituted indole compounds from substitution reactions .
Wissenschaftliche Forschungsanwendungen
2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole involves its interaction with specific molecular targets and pathways. It has been shown to modulate estrogen receptors, which play a crucial role in various biological processes, including cell proliferation and differentiation . The compound’s ability to bind to these receptors and alter their activity is a key aspect of its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: Another beta-carboline with similar structural features but different pharmacological properties.
Tetrahydroharman: Known for its effects on blood pressure and potential therapeutic applications.
Calligonine: A naturally occurring alkaloid with significant biological activity.
Uniqueness
2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole is unique due to its specific substitution pattern and its ability to modulate estrogen receptors, which distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C14H18N2 |
|---|---|
Molekulargewicht |
214.31 g/mol |
IUPAC-Name |
1-propyl-2,3,4,9-tetrahydropyrido[2,3-b]indole |
InChI |
InChI=1S/C14H18N2/c1-2-9-16-10-5-7-12-11-6-3-4-8-13(11)15-14(12)16/h3-4,6,8,15H,2,5,7,9-10H2,1H3 |
InChI-Schlüssel |
ZLMHAZRILJQQCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCCC2=C1NC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


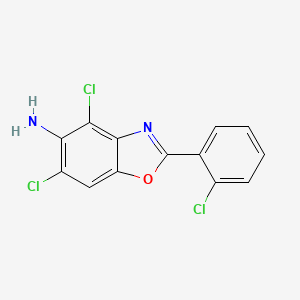
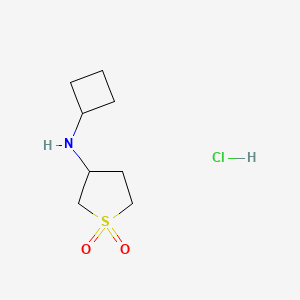
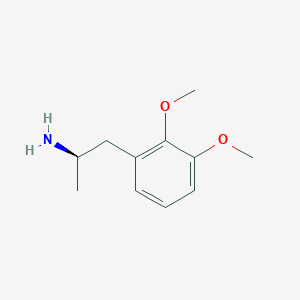

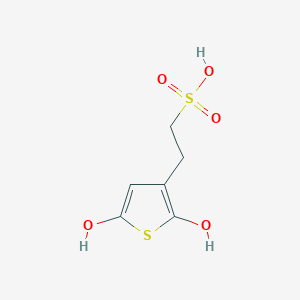
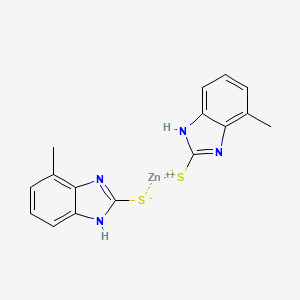
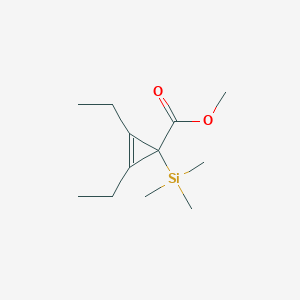
![(6R,7R)-7-[[(2S)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13795542.png)
![Sodium 2-[[4-[(4-hydroxyphenyl)azo]phenyl]amino]-5-nitrobenzenesulphonate](/img/structure/B13795552.png)
![[(E)-ethylideneamino] (Z)-3-hydroxybut-2-enoate](/img/structure/B13795556.png)
![Dopamine, [7-3H(N)]](/img/structure/B13795558.png)
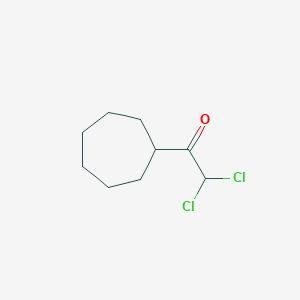
![2,4-Methanoindeno[7,1-BC]furan](/img/structure/B13795572.png)
